molecular formula C10H10FNO2 B13171189 8-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

8-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Katalognummer: B13171189
Molekulargewicht: 195.19 g/mol
InChI-Schlüssel: GPYRLYNZXSKSGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated derivative of tetrahydroquinoline, characterized by the presence of a fluorine atom at the 8th position and a carboxylic acid group at the 4th position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the N-nitrosation of β-phenylethylamine derivatives followed by cyclization using trifluoroacetic anhydride at low temperatures . Another approach involves the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques, with optimization for yield and purity. The use of continuous flow reactors and advanced purification methods such as column chromatography can enhance the efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized compounds .

Wirkmechanismus

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The carboxylic acid group may facilitate interactions with proteins and other macromolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the carboxylic acid group allows for versatile chemical modifications and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H10FNO2

Molekulargewicht

195.19 g/mol

IUPAC-Name

8-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-3,7,12H,4-5H2,(H,13,14)

InChI-Schlüssel

GPYRLYNZXSKSGD-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=C(C1C(=O)O)C=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.